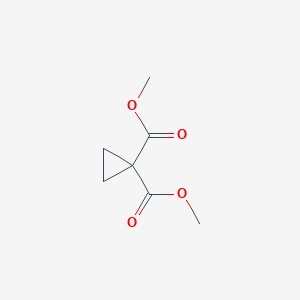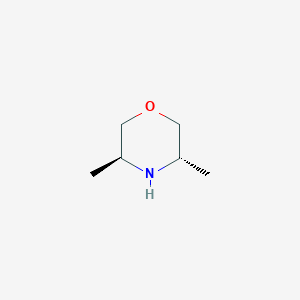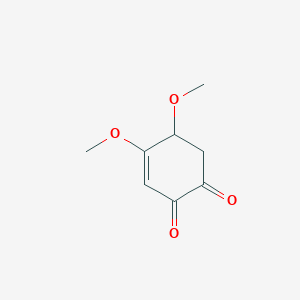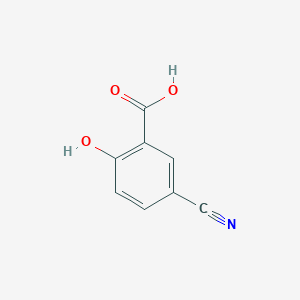
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide, also known as MNPA, is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has shown potential as a therapeutic agent due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to modulate the expression of certain genes and proteins that are involved in these processes.
Biochemical and Physiological Effects
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and development of more effective formulations for drug delivery. Additionally, N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide could be investigated for its potential as a therapeutic agent in other areas of research, such as infectious diseases and metabolic disorders.
Méthodes De Synthèse
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide can be synthesized through a multi-step reaction process that involves the condensation of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The resulting product is then purified through recrystallization to obtain pure N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide.
Applications De Recherche Scientifique
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has been extensively studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit cytotoxic effects on cancer cells and anti-inflammatory properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
199340-94-8 |
|---|---|
Nom du produit |
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide |
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
N-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-3-5(10(12)13)6(9-8-3)7-4(2)11/h1-2H3,(H2,7,8,9,11) |
Clé InChI |
VAMFAOUBRMINQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)NC(=O)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1)NC(=O)C)[N+](=O)[O-] |
Synonymes |
Acetamide, N-(5-methyl-4-nitro-1H-pyrazol-3-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)


![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)



![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)



![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)